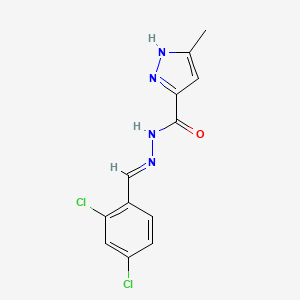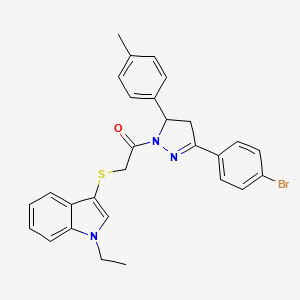
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in pyrazoline derivatives, such as "1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone", arises from their diverse biological activities and potential applications in pharmacology and material science. These compounds are known for their role in nonlinear optics, and as anti-neoplastic agents due to their interaction with various biological targets (Mary et al., 2015).
Synthesis Analysis
Synthesis of related pyrazoline derivatives typically involves multicomponent reactions that offer regioselective control and versatility. For instance, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} were synthesized from bromo-pyrazolyl ethanones, showcasing the adaptability of this scaffold for generating complex molecules (Salem et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often characterized using spectroscopic techniques alongside computational methods. Studies show that these molecules exhibit stability from hyper-conjugative interactions and charge delocalization, which are crucial for their biological and physical properties. The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charges that influence reactivity and interaction with biological targets (Mary et al., 2015).
科学的研究の応用
Molecular Structure Analysis
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone has been a subject of scientific interest, particularly in the field of molecular structure analysis. One study explored the molecular structure, vibrational frequencies, and vibrational assignments of a similar pyrazole compound using computational methods. The research highlighted the compound's optimized molecular structure and the charge transfer within the molecule, using HOMO and LUMO analysis. The study also examined molecular electrostatic potential and first hyperpolarizability, indicating potential applications in nonlinear optics. Furthermore, molecular docking studies suggested inhibitory activity against TPII, potentially indicating anti-neoplastic properties (Mary et al., 2015).
Structural Characterization
Structural characterization of pyrazole compounds has also been conducted through X-ray single-crystal structure determination. This research provides detailed insights into the dihedral angles and structural configurations of the pyrazole compounds, contributing to a better understanding of their molecular geometry (Loh et al., 2013).
Synthesis and Potential Bioactivity
The synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, has been a focal point of recent research. These studies have elucidated the synthesis routes and characterized the compounds using various spectroscopic methods. Some of these compounds have shown potential biological activities, making them subjects of interest in pharmacological research (Adnan et al., 2014).
特性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3OS/c1-3-31-17-27(23-6-4-5-7-25(23)31)34-18-28(33)32-26(21-10-8-19(2)9-11-21)16-24(30-32)20-12-14-22(29)15-13-20/h4-15,17,26H,3,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWMILLUVERBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
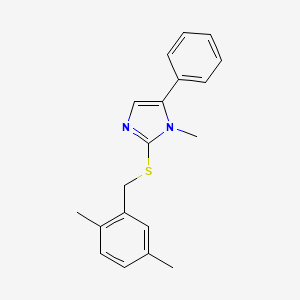
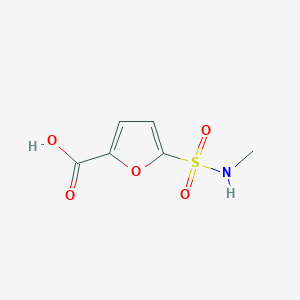
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
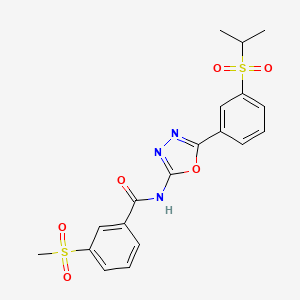
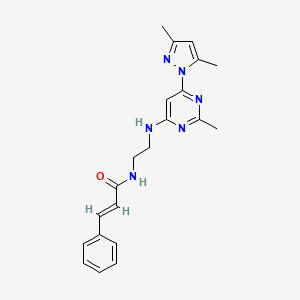
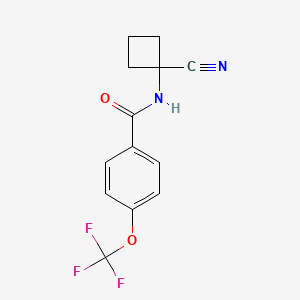
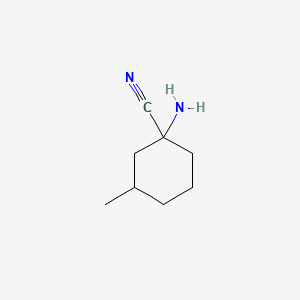
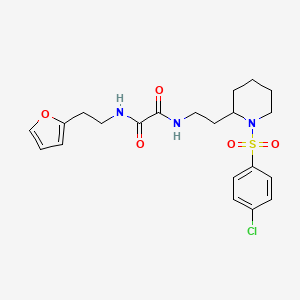

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
